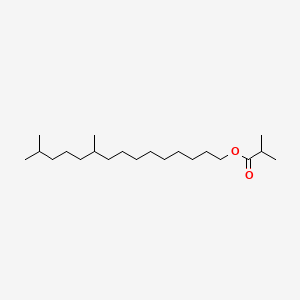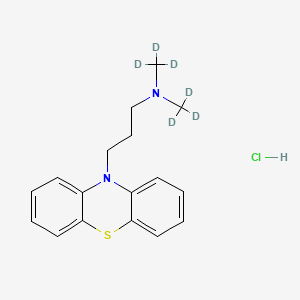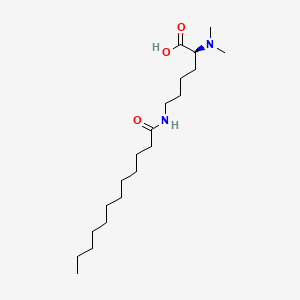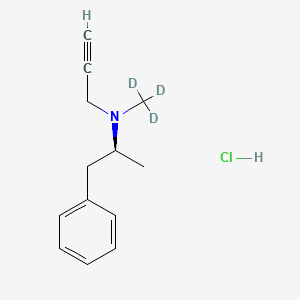
10,14-Dimethylpentadecyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,14-Dimethylpentadecyl isobutyrate is a chemical compound with the formula C21H42O2 and a molecular weight of 326.5570 . It has been identified as a sex pheromone component in certain insect populations .
Synthesis Analysis
The synthesis of 10,14-Dimethylpentadecyl isobutyrate involves the use of butyllithium, which is added dropwise to a cooled solution of the tetrahydropyranyl ether of 6-heptyn-1-ol . The absolute configuration of the C-10 position in 10,14-Dimethylpentadecyl isobutyrate is suggested to be R .Molecular Structure Analysis
The IUPAC Standard InChI for 10,14-Dimethylpentadecyl isobutyrate is InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3 .Aplicaciones Científicas De Investigación
Pheromone Research in Moth Species
The synthetic sex pheromone 10,14-dimethylpentadecyl isobutyrate has been effectively used in trapping lures for moth species such as the tea tussock moth, Euproctis pseudoconspersa. Studies have shown significant decreases in moth populations when using this pheromone in traps, indicating its potential in controlling pest populations in agriculture (Wang Yong, F. Feng, & T. Kai, 2003). Additionally, similar compounds have been isolated from the oriental tussock moth, Artaxa subflava, confirming the pheromone's role in species-specific communication and its potential in pest management strategies (S. Wakamura et al., 2007).
Biochemical Analysis and Synthesis
10,14-Dimethylpentadecyl isobutyrate has been synthesized and studied in various biochemical contexts. For instance, its enantiospecific synthesis has been explored, particularly for its role as a sex pheromone component in certain moth species. This research has implications for understanding pheromone biosynthesis and for developing environmentally friendly pest control methods (Tomonori Taguri et al., 2014).
Application in Ecology
Research has also delved into the ecological applications of 10,14-dimethylpentadecyl isobutyrate, particularly in the study of interactions between parasitoid wasps and tussock moths. This compound serves as a kairomone, influencing the behavior of these wasps and thus playing a significant role in ecological dynamics and pest control strategies (N. Arakaki et al., 2004).
Mecanismo De Acción
Direcciones Futuras
The compound has been identified as a sex pheromone component in the tea tussock moth (Euproctis pseudoconspersa), and research has been conducted to develop a high-efficiency sex pheromone formula for pest control . Future research may continue to explore the compound’s potential applications in pest control and other areas.
Propiedades
IUPAC Name |
10,14-dimethylpentadecyl 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUUVFYXSHQOIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718905 |
Source


|
| Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158442-03-6 |
Source


|
| Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)








